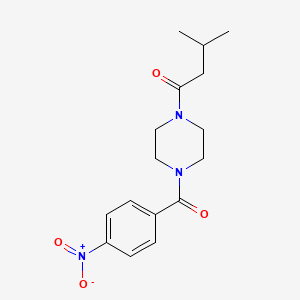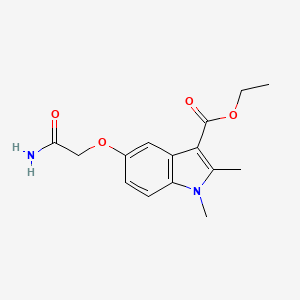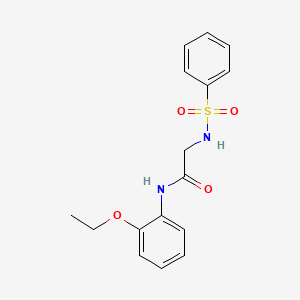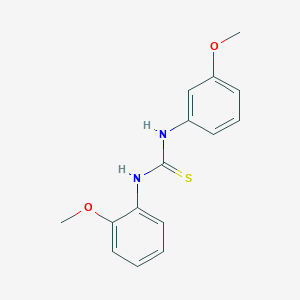
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to apoptosis in cancer cells. It also inhibits the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, leading to antifungal activity.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to tumor regression. It also has antifungal and antibacterial properties, making it effective against infectious diseases. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine in lab experiments include its stability and purity, making it easy to work with. It also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. The limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine. Some of these include studying its potential as a therapy for other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method can also be optimized to improve the yield and purity of the compound. Overall, 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has great potential as a therapeutic agent and warrants further research.
Métodos De Síntesis
The synthesis of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 3-methylbutanoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield after purification. This synthesis method has been optimized to obtain pure and stable 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine for scientific research applications.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. It also has antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12(2)11-15(20)17-7-9-18(10-8-17)16(21)13-3-5-14(6-4-13)19(22)23/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEGVVMILXCGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)


![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)